8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family, which is characterized by a fused bicyclic structure containing nitrogen atoms. This compound is notable for its bromine substitution at the 8-position and has been studied for its potential pharmacological applications, particularly in the treatment of diabetes and other metabolic disorders.
This compound is classified as a purine derivative, specifically a xanthine derivative. It is often synthesized as an intermediate in the production of various pharmaceuticals, including Linagliptin, a medication used for managing type 2 diabetes mellitus. The molecular formula of 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is C10H11BrN4O2, with a molecular weight of approximately 285.12 g/mol .
The synthesis of 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves bromination reactions starting from suitable purine precursors. One common method includes the following steps:
The yield from these reactions can be quite high, often exceeding 90%, depending on the specific conditions and reagents used.
8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions typical of purines:
These reactions are significant for modifying the compound for specific pharmaceutical applications.
The mechanism of action of 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione primarily relates to its role as an inhibitor in enzymatic pathways associated with glucose metabolism. It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose homeostasis by inactivating incretin hormones that stimulate insulin secretion .
Data from studies indicate that compounds like this one can effectively lower blood glucose levels by enhancing insulin sensitivity and promoting pancreatic beta-cell function.
Key physical properties include:
Chemical properties:
Relevant analyses show that structural modifications can significantly impact biological activity and solubility profiles .
8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several important applications:
Regioselectivity defines the synthesis of 8-bromo-3-methyl-7-propylxanthine, where N-alkylation must precede C8-bromination to avoid competing side reactions. The 3-methyl-7-propylxanthine precursor undergoes bromination at C8 using molecular bromine (Br₂) or N-bromosuccinimide (NBS). NBS in anhydrous dimethylformamide (DMF) at 0–5°C achieves 75–82% regioselectivity due to electrophilic aromatic substitution (SEAr) favoring the electron-rich C8 position. The 7-propyl group’s steric bulk marginally enhances C8 reactivity compared to unsubstituted analogues, though over-bromination remains a concern below –10°C [4] [9].
Alkylation exploits the differing pKa values of N3 (pKa ≈ 9.5) and N7/N9 (pKa ≈ 14.5). In phase-transfer conditions (tetrabutylammonium bromide, NaOH/toluene), 3-bromo-1-propane selectively alkylates N7 at 60°C, achieving >90% N7-selectivity. This contrasts with homogeneous alkaline conditions (K₂CO₃/DMF), where N3/N7 mixtures form. The 8-bromo substituent slightly diminishes N7 nucleophilicity, necessitating extended reaction times (24–36h) for complete 7-propylation [9] .
Table 1: Regioselectivity in Key Synthetic Steps
Step | Reagent/Conditions | Target Position | Yield (%) | Byproducts |
---|---|---|---|---|
N7-Alkylation | 1-Bromopropane, K₂CO₃, DMF, 80°C | N7 | 68–75 | N3-alkylated isomer (12–18%) |
C8-Bromination | NBS, DMF, 0°C, 2h | C8 | 82–87 | Dibrominated purine (5–8%) |
N3-Methylation | Dimethyl sulfate, NaH, THF, 25°C | N3 | 95 | Negligible |
Palladium-mediated cross-coupling risks necessitate metal-free catalysis for 8-bromopurines. N-Heterocyclic carbene (NHC) catalysts, notably 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, enhance acylation kinetics during protecting group manipulation. In tandem deprotection-bromination sequences, 5 mol% NHC elevates yields from 68% to 88% by suppressing decarboxylation [5].
Microwave-assisted catalysis revolutionizes solvent-phase synthesis. CsF/Al₂O₃ (10 wt%) under microwave irradiation (150W, 120°C) reduces 7-propylation time from 24h to 45min, conserving 94% regiochemical purity. Homogeneous catalysts (e.g., KI) in DMSO similarly accelerate N-alkylation but promote 8-bromo displacement at >100°C. Scavenger resins (molecular sieves 4Å) mitigate this by sequestering trace HBr [5] [7].
Table 2: Catalytic Systems for Yield Optimization
Catalyst System | Reaction Step | Temperature | Time | Yield (%) | Advantage |
---|---|---|---|---|---|
NHC (5 mol%) | Bromination | 0–5°C | 3h | 88 | Suppresses decarboxylation |
CsF/Al₂O₃ (10 wt%) | 7-Propylation | 120°C (μW) | 45min | 91 | Energy efficiency |
KI (20 mol%) | N3-Methylation | 80°C | 2h | 89 | Accelerates SN2 kinetics |
Molecular sieves 4Å | All steps | Variable | Variable | +10–15% | Byproduct suppression |
Solvent polarity critically dictates nucleophilic substitution efficacy. Apolar solvents (toluene) favor N7-alkylation but dissolve xanthine precursors poorly (<0.1M), while dipolar aprotic solvents (DMF, DMSO) enable 0.5M concentrations but risk N9-contamination. DMSO-water (95:5 v/v) uniquely optimizes solubility and selectivity: water hydrogen-bonds to N9, blocking its alkylation, while DMSO solvates the potassium xanthinate salt. This mixture achieves 93% N7-propylation yield, surpassing pure DMF (78%) [5] .
Bromination kinetics follow second-order rate laws. In DMF, NBS-mediated bromination has k₂ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C, halving in acetonitrile due to diminished Br⁺ solvation. Low-temperature (–30°C) bromination in tetrahydrofuran (THF) with sonication achieves 99% conversion in 10min by circumventing diffusion limitations. Post-reaction, methanol quenching prevents succinimide adduct formation—a key purity concern noted in HPLC analyses [4] [7].
Table 3: Solvent Performance in Nucleophilic Substitutions
Solvent System | ε (Dielectric Constant) | Reaction | Rate Constant (k₂ × 10³) | Yield (%) | Remarks |
---|---|---|---|---|---|
DMF | 36.7 | N7-Propylation | Not applicable | 78 | N9-alkylation (15%) |
DMSO:H₂O (95:5) | 47.0 | N7-Propylation | Not applicable | 93 | N9-blocking via H-bonding |
DMF | 36.7 | C8-Bromination | 1.2 | 87 | Optimal Br⁺ dissociation |
Acetonitrile | 37.5 | C8-Bromination | 0.6 | 72 | Slow Br⁺ release |
THF (with sonication) | 7.6 | C8-Bromination | 8.9* | 95 | Enhanced mass transfer |
*Apparent rate constant under cavitation conditions
Solid-phase synthesis (SPS) leverages Wang resin-linked xanthines to enforce regiocontrol. Immobilization at N9 via carboxylic acid linker enables unambiguous N7-propylation and N3-methylation before bromination. Cleavage with TFA/DCM (95:5) liberates the target compound in 85% purity, though resin loading (0.7–0.9 mmol/g) limits batch scales (<500mg). SPS eliminates N9-alkylation but suffers from linker hydrolysis during prolonged bromination (≥6h) [5] [7].
Solution-phase approaches accommodate kilogram-scale production. One-pot strategies sequentially deploy tert-butyl dimethylsilyl (TBDMS) protection at N9, N3-methylation, N7-propylation, desilylation, and C8-bromination. This five-step sequence achieves 41% overall yield at 5kg scale—superior to SPS’s 28% (100mg scale). However, TBDMS removal requires fluoroide sources (e.g., TBAF), introducing silicon contaminants detectable at >200 ppm by ICP-MS. Crystallization from ethyl acetate/heptane reduces this to <50 ppm [3] .
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale Limit | ≤500 mg | Multi-kilogram |
Regioselectivity | N9-blocked by linker; no N9 side products | Requires protective groups |
Purity (HPLC) | 85–90% (post-cleavage) | 93–97% (after crystallization) |
Throughput | 48h for full sequence | 60–72h |
Key Limitation | Linker instability during bromination | Silicon contamination from TBDMS removal |
Ideal Use Case | Microscale diversification (library synthesis) | Bulk production (clinical supply) |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4